molecular formula C13H11ClO4S B6434413 phenyl 5-chloro-2-methoxybenzene-1-sulfonate CAS No. 2419486-51-2

phenyl 5-chloro-2-methoxybenzene-1-sulfonate

Cat. No.: B6434413
CAS No.: 2419486-51-2
M. Wt: 298.74 g/mol
InChI Key: CNBJOHUKRKJUJH-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfonate Esters as Versatile Chemical Entities

Aryl sulfonate esters are a class of organic compounds recognized for their remarkable versatility and importance in synthetic organic chemistry. researchgate.netresearchgate.net The sulfonate ester group is a potent electrophile and an excellent leaving group, a characteristic that makes these compounds valuable intermediates in a wide array of chemical transformations. researchtrends.net Their stability under various reaction conditions also allows them to be used as protecting groups for phenols. researchgate.net

One of the most critical applications of aryl sulfonate esters is in transition metal-catalyzed cross-coupling reactions, where they serve as effective alternatives to aryl halides. researchgate.net This reactivity expands the toolkit for constructing complex molecules, including pharmaceuticals and functional materials. Furthermore, the sulfonate ester moiety is integral to numerous bioactive molecules and is investigated for its potential in medicinal chemistry. researchgate.net Research has explored aryl sulfonate derivatives for various therapeutic applications, including as anticancer agents that can induce cell cycle arrest and apoptosis.

Overview of Benzene (B151609) Sulfonate Derivatives in Contemporary Organic Chemistry

Benzene sulfonate derivatives are a cornerstone of modern organic chemistry, with applications spanning from industrial processes to the synthesis of fine chemicals. A primary use is in the production of detergents and surfactants, where linear alkylbenzene sulfonates are key ingredients. In synthetic chemistry, the benzenesulfonate (B1194179) group is often employed to activate hydroxyl groups in alcohols and phenols, converting them into good leaving groups for nucleophilic substitution and elimination reactions.

The utility of these derivatives extends to the pharmaceutical industry, where the sulfonate group is a feature in various drug molecules. For instance, certain sulfonamide drugs, which are crucial antibacterial agents, can be synthesized from sulfonate ester precursors. researchgate.net The reactivity of the benzene ring, combined with the properties of the sulfonate group, allows for a diverse range of chemical modifications, making these compounds essential building blocks in the development of new chemical entities. Research into novel benzenesulfonate scaffolds has revealed promising anticancer activity, highlighting their ongoing importance in drug discovery.

Research Trajectories for Phenyl 5-Chloro-2-Methoxybenzene-1-Sulfonate and Related Structures

While direct research on this compound is limited, the trajectory for related substituted aryl sulfonates points toward several promising areas of investigation. A significant focus is on medicinal chemistry, particularly in the design of novel therapeutic agents. For example, extensive research has been conducted on substituted phenyl benzenesulfonates as potential tubulin inhibitors for cancer therapy. nih.gov These compounds can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis, and have shown efficacy in preclinical models. nih.gov

The specific substitution pattern of this compound—containing a chloro and a methoxy (B1213986) group—offers avenues for structure-activity relationship (SAR) studies. These substituents can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for drug development. Future research could involve synthesizing this compound and its analogs to evaluate their biological activity against various targets, including kinases, esterases, or other enzymes implicated in disease. Furthermore, its role as a potential intermediate in the synthesis of more complex molecules for materials science or agrochemicals remains a viable path for exploration.

Properties and Synthesis

Based on established chemical principles, this compound would be synthesized via the reaction of its precursors: 5-chloro-2-methoxybenzenesulfonyl chloride and phenol. researchtrends.net This is a standard method for forming sulfonate esters.

Predicted Synthesis Reaction:

5-chloro-2-methoxybenzenesulfonyl chloride + Phenol → this compound + HCl

The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Interactive Data Table: Properties of this compound and its Precursors

PropertyThis compound (Calculated)5-chloro-2-methoxybenzenesulfonyl chloride (Precursor) matrix-fine-chemicals.comscbt.comPhenol (Precursor) byjus.comvedantu.comwikipedia.org
IUPAC Name This compound5-chloro-2-methoxybenzene-1-sulfonyl chloridePhenol
Molecular Formula C₁₃H₁₁ClO₄SC₇H₆Cl₂O₃SC₆H₅OH
Molecular Weight 298.74 g/mol 241.09 g/mol 94.11 g/mol
Appearance -Colorless to light yellow crystalWhite crystalline solid
Melting Point -100-104 °C40.5 °C
Boiling Point -344.6 °C (Predicted)181.7 °C
Solubility -Soluble in many organic solvents, moisture sensitiveSparingly soluble in water (84.2 g/L)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 5-chloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-8-7-10(14)9-13(12)19(15,16)18-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBJOHUKRKJUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Novel Strategies for Aryl Sulfonate Construction

Established Approaches for Aromatic Sulfonation and Esterification

The classical synthesis of aryl sulfonate esters is typically a two-stage process. It begins with the sulfonation of an aromatic ring to produce a sulfonic acid, which is then converted into a sulfonyl chloride. This intermediate subsequently undergoes esterification with a phenol to yield the final aryl sulfonate product.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing a sulfonic acid group onto an aromatic ring. wikipedia.orgbyjus.com In this reaction, an electrophile replaces a hydrogen atom on the arene. chemistrysteps.com For sulfonation, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.commasterorganicchemistry.com The reaction is commonly performed by heating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄, also known as oleum). chemistrysteps.comyoutube.com

The mechanism involves the attack of the aromatic π-electron system on the electrophilic sulfur atom of SO₃. youtube.com This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comyoutube.com A weak base then deprotonates the arenium ion, restoring the ring's aromaticity and resulting in the formation of an aryl sulfonic acid. byjus.commasterorganicchemistry.com

A key characteristic of aromatic sulfonation is its reversibility. wikipedia.orgchemistrysteps.com The reaction proceeds under concentrated acidic conditions, while desulfonation can occur in hot, dilute aqueous acid. wikipedia.orgchemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions on the aromatic ring. chemistrysteps.com

To synthesize the core structure of phenyl 5-chloro-2-methoxybenzene-1-sulfonate, a precursor such as 4-chloroanisole would undergo sulfonation to produce 5-chloro-2-methoxybenzene-1-sulfonic acid. This acid is then typically converted to the more reactive 5-chloro-2-methoxybenzene-1-sulfonyl chloride intermediate using reagents like thionyl chloride. wikipedia.org

Table 1: Properties of a Key Synthetic Intermediate

Property Value Source
Compound Name 5-chloro-2-methoxybenzene-1-sulfonyl chloride matrix-fine-chemicals.com
CAS Number 22952-32-5 matrix-fine-chemicals.com
Molecular Formula C₇H₆Cl₂O₃S matrix-fine-chemicals.com
Molecular Weight 241.09 g/mol
Appearance Colorless to light yellow crystal

| Melting Point | 100-104 °C | |

The formation of the sulfonate ester linkage is achieved through the esterification of a sulfonic acid or its derivative with a phenol. ileechem.com While sulfonic acids can be directly esterified with phenols, the reaction often requires catalysts like strong mineral acids (e.g., sulfuric acid) and conditions that remove the water byproduct to drive the equilibrium toward the product. ileechem.comacs.org

A more common and efficient laboratory method involves the reaction of a more reactive sulfonyl chloride with a phenol in the presence of a base. nih.gov For the synthesis of this compound, this would involve reacting 5-chloro-2-methoxybenzene-1-sulfonyl chloride with phenol. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction. This process is a standard method for creating the S-O-C ester bond characteristic of aryl sulfonates.

Advanced Synthetic Routes for Complex Aryl Sulfonates

Modern organic synthesis has pursued more efficient and versatile methods for constructing complex molecules. These advanced routes offer improvements in terms of reaction conditions, substrate scope, and selectivity.

Transition metal catalysis has introduced novel pathways for forming aryl sulfonates that bypass traditional multi-step procedures. These methods often involve the catalytic conversion of sulfonates or the construction of sulfonyl-containing molecules through cross-coupling reactions. nih.gov For instance, palladium-catalyzed reactions have been developed for the chlorosulfonylation of arylboronic acids, providing a convergent route to arylsulfonyl chlorides, which are key precursors to sulfonate esters. nih.gov

In a different approach, nickel and palladium catalysts have been shown to facilitate the transformation of sulfonates through the cleavage of the S–O bond. nih.govacs.orgacs.org While often used for C-O bond cleavage, specific conditions can promote S-O bond activation, enabling intramolecular C-O coupling to form ethers. nih.govacs.org These discoveries highlight the potential for transition metals to mediate novel bond formations in sulfonate chemistry, offering alternative synthetic strategies. acs.org

One-pot synthesis protocols, which combine multiple reaction steps into a single procedure without isolating intermediates, represent a significant advancement in efficiency. Several one-pot methods for synthesizing sulfonate esters have been developed.

One such strategy involves a visible-light-induced, copper-catalyzed multicomponent reaction. nih.govrsc.org In this approach, starting materials such as arylazo sulfones, a sulfur dioxide source like DABSO (DABCO·(SO₂)₂), and an alcohol or phenol are combined in the presence of a copper catalyst to generate a wide range of sulfonic esters in high yields under mild conditions. nih.govrsc.org Another one-pot method utilizes a copper-catalyzed reaction of aryl diazonium salts, DABSO, and pentafluorophenol to produce pentafluorophenyl (PFP) sulfonic esters, which are valuable intermediates for further coupling reactions. acs.org These methods avoid the use of hazardous sulfonyl chlorides and offer a more streamlined pathway to the desired products. nih.gov

Table 2: Comparison of Synthetic Approaches for Aryl Sulfonates

Method Starting Materials Key Reagents/Catalysts Advantages
Classical EAS & Esterification Arene, Sulfuric Acid, Phenol Thionyl Chloride, Base Well-established, reliable for simple substrates. wikipedia.orgnih.gov
Transition Metal-Catalyzed Arylboronic Acids, Sulfonates Palladium or Nickel Complexes Milder conditions, functional group tolerance. nih.govacs.org

| One-Pot Synthesis | Arylazo Sulfones, Aryl Diazonium Salts | Copper Iodide, Visible Light | High efficiency, avoids hazardous intermediates. nih.govacs.org |

The ability to selectively introduce or modify functional groups on a pre-existing aryl sulfonate scaffold is crucial for creating diverse chemical libraries and optimizing molecular properties. nih.gov Chemo- and regioselectivity—the ability to react with one functional group in the presence of others and at a specific position—are paramount challenges in organic synthesis.

For complex aryl structures, including aryl azoles, directed ortho-metalation is a powerful strategy for regioselective functionalization. nih.gov The use of tailored, sterically hindered metal-amide bases, such as magnesium amides, can achieve highly regioselective C-H activation at the position ortho to a directing group, even in the presence of more acidic protons elsewhere on the molecule. nih.gov Subsequent reaction with an electrophile allows for the precise installation of a new substituent. While not directly applied to the title compound in the cited literature, these principles demonstrate how an existing aryl sulfonate could be selectively modified to build more complex derivatives. Similarly, chemo- and site-selective C-H functionalization reactions, promoted by catalysts like bismuth(III) triflate, have been developed to modify aniline and phenol derivatives, showcasing advanced methods for selective bond formation. rsc.org

Development of Novel Sulfonating and Esterifying Reagents

The traditional method for synthesizing aryl sulfonates involves the reaction of an arylsulfonyl chloride with a phenol, often in the presence of a base like pyridine. While effective, this method can have limitations. Consequently, research has focused on creating new reagents and catalytic systems to improve efficiency and substrate scope.

Recent progress includes the development of transition-metal-free electrochemical strategies. researchgate.net One such method achieves the difunctionalization of alkenes to create β-alkoxyl sulfonate esters using potassium metabisulfite as a sulfur dioxide surrogate under electrochemical conditions. researchgate.net This approach is noted for its mild reaction conditions and easily handled reactants. researchgate.net

Copper-catalyzed systems have also emerged as a powerful tool. A copper-assisted method allows for the conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl tosylates, using the inexpensive and readily available copper(II) bromide (CuBr₂) as a medium in a base- and ligand-free protocol. researchgate.net Another innovative approach employs visible light to induce a one-pot, multi-component reaction between arylazo sulfones, DABSO (a stable solid source of SO₂), and alcohols, catalyzed by copper(I) iodide (CuI), to produce a wide range of sulfonic esters in high yields under mild conditions. rsc.org

The use of sulfur dioxide surrogates is a significant trend, circumventing the challenges of handling gaseous and toxic SO₂. rsc.org Reagents like DABSO (DABCO·(SO₂)₂) are frequently used in these novel procedures. rsc.org Furthermore, direct alkoxysulfonylation using dimethyl sulfate (DMS) and diethyl sulfate (DES) has been developed as a simple, scalable, and catalyst-free method for synthesizing aryl and heteroaryl sulfonic esters. researchgate.net

Table 1: Comparison of Novel Methodologies for Aryl Sulfonate Synthesis

Methodology Key Reagents/Catalysts Advantages Reference
Electrochemical Synthesis Potassium Metabisulfite, Electrochemical Conditions Transition-metal-free, mild conditions, easy-to-handle reactants. researchgate.net
Copper-Catalyzed Coupling CuBr₂, Sodium Sulfinates Base- and ligand-free, uses inexpensive catalyst. researchgate.net
Visible-Light Photocatalysis Arylazo sulfones, DABSO, CuI, Blue LED Mild conditions, high yields, scalable. rsc.org
Direct Alkoxysulfonylation Dimethyl Sulfate (DMS), Diethyl Sulfate (DES) Solvent- and catalyst-free, operationally simple. researchgate.net

Applications of Superacids and Their Derivatives in Sulfonate Synthesis

Superacids, which are acids with a higher acidity than 100% pure sulfuric acid, have been employed as potent catalysts in sulfonate synthesis. Their high acidity allows them to effect conversions under conditions where conventional catalysts may fail or perform poorly.

One notable application is in the preparation of arylalkylsulfonic acids, where a superacid catalyst is used to facilitate the reaction between an alpha-olefin sulfonic acid (AOS acid) and an aromatic compound. google.com This process is conducted under substantially anhydrous conditions and results in a significant improvement in the reaction rate and selectivity for mono-alkylation compared to previously disclosed methods. google.com The arylalkylsulfonic acid product itself can also act as an alkylation promoter, serving as a "self-catalyst heel" in subsequent reactions. google.com

While mineral acids like sulfuric acid are common in industrial processes, solid superacid catalysts such as sulfated zirconia (SZ) are gaining attention. rsc.org These materials combine the benefits of high acidity with the process advantages of a heterogeneous catalyst, such as ease of separation and potential for reuse. rsc.org Other strong organic acids, like p-toluenesulfonic acid (p-TsOH), are also widely used as catalysts in organic synthesis due to being non-oxidizing, low-cost, and easy to handle in their solid form. beilstein-journals.org The effectiveness of aryl sulfonic acid catalysts has been demonstrated in reactions like the hydrolysis of polyethylene terephthalate (PET), where they show much higher rates than mineral acids like H₂SO₄. mst.eduresearchgate.net

Contemporary Trends in Green Chemistry for Sulfonate Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for aryl sulfonates.

A key trend is the move towards solvent-free reaction conditions. A novel green method for synthesizing β-sulfonyl esters involves the reaction of sulfonyl hydrazides and α,β-unsaturated esters in the presence of DABCO at 75°C without any solvent, achieving excellent yields. bohrium.com This approach not only minimizes waste but can also simplify product purification. bohrium.com

The use of visible light as a clean and renewable energy source is another significant green strategy. A photocatalytic method for synthesizing 1,2-sulfinate-sulfonate esters uses an iridium-based photocatalyst and blue LED light, allowing the reaction to proceed under mild conditions at room temperature. acs.org This visible-light-induced synthesis of sulfonic esters from arylazo sulfones represents an energy-efficient alternative to traditional heating. rsc.org

Table 2: Green Chemistry Approaches in Sulfonate Synthesis

Green Chemistry Principle Application in Sulfonate Synthesis Example Benefit Reference
Waste Prevention Solvent-free reactions Synthesis of β-sulfonyl esters using sulfonyl hydrazides and DABCO without solvent. Eliminates solvent waste, simplifies purification. bohrium.com
Energy Efficiency Photocatalysis Visible-light-induced synthesis of sulfonic esters using a CuI catalyst and blue LEDs. Reduces energy consumption compared to thermal methods; mild reaction conditions. rsc.org
Safer Solvents & Auxiliaries Use of SO₂ Surrogates Employing solid DABSO instead of gaseous sulfur dioxide. Avoids handling of toxic and hazardous gas. rsc.org
Catalysis Use of Solid Acid Catalysts Sulfated zirconia (SZ) for esterification reactions. Replaces corrosive mineral acids, allows for catalyst recovery and reuse, reduces inorganic waste. rsc.org

Chemical Reactivity and Mechanistic Investigations of Phenyl 5 Chloro 2 Methoxybenzene 1 Sulfonate and Aryl Sulfonate Esters

Role of Sulfonate Moiety as a Leaving Group in Nucleophilic Displacements

The sulfonate moiety is a cornerstone of synthetic organic chemistry, valued for its exceptional ability to function as a nucleofuge, or leaving group, in a wide array of nucleophilic substitution reactions. mdpi.com The efficacy of an alkyl or aryl sulfonate ester in these reactions is governed by the stability of the resulting sulfonate anion, which is capable of delocalizing its negative charge over three oxygen atoms, thereby rendering it a weak base and an excellent leaving group. The nucleofugality of sulfonate leaving groups spans at least fourteen orders of magnitude, highlighting the profound impact of their structural and electronic properties on reactivity. mdpi.com

The reactivity of aryl sulfonates as leaving groups is highly dependent on the specific type of sulfonate used. Comparative studies have established a general reactivity hierarchy among various sulfonates and halides used in cross-coupling reactions. For instance, in studies involving substituted pyridines, the relative reactivity of leaving groups was determined to be Br ≥ OTf (triflate) > OSO2F (fluorosulfate) > Cl. rsc.org This demonstrates that while highly reactive, fluorosulfonates are generally less reactive than triflates and bromides but more effective than chlorides. rsc.org

In the context of cross-electrophile coupling, palladium catalysts show a strong preference for aryl triflates, whereas nickel catalysts exhibit a slight preference for aryl tosylates. organic-chemistry.orgnih.govacs.org This differential reactivity allows for the selective coupling of two different sulfonate esters, a challenging transformation that has been achieved using a dual-catalyst system of nickel and palladium. organic-chemistry.orgnih.gov Research has also shown that under identical Suzuki-Miyaura reaction conditions, aryl fluorosulfates can provide significantly better yields compared to traditional electrophiles, including aryl halides, triflates, tosylates, and mesylates. rsc.org

The electronic nature of substituents on the aryl ring of the sulfonate ester has a pronounced effect on the leaving group's efficacy. Electron-withdrawing groups enhance the nucleofugality of the sulfonate moiety by further stabilizing the negative charge of the departing anion through inductive and resonance effects. This increased stability of the conjugate base corresponds to a stronger acid and, consequently, a better leaving group.

Research on the reaction of aryl methanesulfonates with ethoxide ions illustrates this principle. The mechanism shifts from predominantly nucleophilic substitution (for a meta-nitro-substituted ester) to an elimination-addition pathway (for a para-nitro-substituted ester) as the leaving group's ability to depart (nucleofugality) increases. rsc.org This change is directly tied to the greater electron-withdrawing capacity of the para-nitro group, which enhances the stability of the sulfonate anion. rsc.org Similarly, studies on antineoplastic alkylating sulfonate esters found that the rate of nucleophilic attack by a DNA nucleobase was a function of the substituent on the aryl ring, with a strong electron-withdrawing group at the para position resulting in the fastest reaction. science.gov Conversely, for certain glycosylation reactions, more reactive glycosyl donors benefit from less reactive, electron-rich aryl sulfonates to prevent undesired side reactions like anomerization. acs.org

The choice of metal salt as the source of the nucleophile can significantly influence the rate of displacement reactions involving aryl sulfonate leaving groups. This phenomenon is particularly evident in systems designed with "nucleophile assisting leaving groups" (NALG), where a cation-chelating moiety is incorporated into the structure of the aryl sulfonate. acs.orgfau.edunih.gov These specialized leaving groups contain oligomeric or macrocyclic ether units ortho to the sulfonate group, which can attract and chelate the metal cation of the incoming nucleophilic salt. fau.edunih.gov

This chelation localizes the nucleophile near the electrophilic center, reducing the entropic barrier of the reaction. fau.edu Furthermore, the chelated cation can stabilize the developing negative charge on the sulfonate oxygen atoms in the transition state. fau.edu Experimental studies have demonstrated marked selectivity for lithium halides over the corresponding sodium and potassium salts. acs.orgfau.edunih.gov For example, a 12-crown-4-containing sulfonate ester reacts with lithium bromide (LiBr) nearly 50 times faster than a baseline sulfonate and shows significant rate differences compared to sodium bromide (NaBr) and potassium bromide (KBr). fau.edu

Reaction Times for Displacement with Different Metal Bromides Using a 12-crown-4-containing Arylsulfonate Ester fau.edu
Metal BromideReaction ConditionsReaction Time (hours)
LiBrRoom Temperature1.3
NaBrReflux4
KBrReflux8

Transition Metal-Catalyzed Transformations Involving Aryl Sulfonates

Beyond their role in nucleophilic substitution, aryl sulfonates have emerged as highly effective electrophilic partners in a vast range of transition metal-catalyzed transformations. nih.gov The catalytic conversion of sulfonates is typically based on the cleavage of the C–O bond, although rare instances of S–O bond cleavage have also been discovered. nih.govfigshare.com These reactions provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, with aryl sulfonates such as tosylates, mesylates, and fluorosulfonates serving as practical and economical alternatives to aryl halides and triflates. rsc.orgacs.org

Aryl sulfonates are versatile electrophiles for numerous cross-coupling reactions catalyzed by transition metals like palladium and nickel. acs.orgacs.org Their application has been successfully demonstrated in a variety of fundamental bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Hiyama, and Buchwald-Hartwig couplings, as well as carbonylative transformations. scribd.comrsc.org The reactivity of the aryl sulfonate can be tuned, making them suitable for a broad scope of substrates. For example, aryl imidazolylsulfonates exhibit good stability while maintaining sufficient reactivity for various palladium-catalyzed couplings. acs.org The development of new ligands has further expanded the utility of less reactive sulfonates, such as mesylates and tosylates, in cross-coupling reactions with reagents like aryl titanium. rsc.org A notable feature is the high degree of site-selectivity that can be achieved; for instance, functionalization can occur exclusively at a carbon atom attached to a fluorosulfonate group while leaving a C-Cl bond on the same arene untouched. rsc.org

Palladium catalysis is preeminent in mediating C-C bond formation using aryl sulfonate electrophiles. These methodologies offer robust and efficient pathways to construct complex molecular architectures, particularly biaryl structures, which are common in pharmaceuticals and advanced materials. rsc.org

Key palladium-catalyzed C-C coupling reactions involving aryl sulfonates include:

Suzuki-Miyaura Coupling: This reaction couples aryl sulfonates with organoboron reagents. It is one of the most widely used methods for forming biaryl bonds. rsc.org Aryl fluorosulfonates have been shown to be particularly effective, tolerating both electron-rich and electron-poor aryl boronic acids. rsc.org

Hiyama Coupling: This methodology utilizes organosilicon compounds as coupling partners. Palladium-catalyzed Hiyama couplings of aryl arenesulfonates with arylsilanes have been developed, expanding the toolbox for C-C bond formation. scribd.com Organosilanes are attractive due to their stability, low toxicity, and ease of handling. scribd.com

Sonogashira Coupling: This reaction forges a bond between a C(sp²) of the aryl sulfonate and a terminal alkyne's C(sp). The first Sonogashira reaction using aryl fluorosulfonates was reported to proceed in good yields with a variety of aliphatic, aromatic, and heteroaromatic alkynes. rsc.org

Carbonylative Coupling: Aryl fluorosulfonates have been employed in palladium-catalyzed carbonylative reactions with alcohols under a carbon monoxide atmosphere to produce esters in moderate to high yields. rsc.org

Overview of Palladium-Catalyzed C-C Coupling Reactions with Aryl Sulfonates
Reaction NameAryl Sulfonate TypeCoupling PartnerKey FindingReference
Suzuki-MiyauraFluorosulfonates, TosylatesAryl Boronic AcidsAryl fluorosulfonates can give better yields than traditional electrophiles under identical conditions. rsc.org
HiyamaArenesulfonates (e.g., Tosylates)ArylsilanesRepresents a viable alternative to other cross-coupling methods, utilizing stable and low-toxicity organosilanes. scribd.com
SonogashiraFluorosulfonatesTerminal AlkynesThe first instance of this reaction with aryl fluorosulfonates showed good yields for various alkynes. rsc.org
Carbonylative CouplingFluorosulfonatesAlcohols, COProvides a direct route to aryl esters from phenol derivatives. rsc.org
Kumada-Tamao-CorriuMesylates, TosylatesAryl Titanium ReagentsA new ligand enables the coupling of less reactive sulfonates with multi-functional aryl titanium reagents. rsc.org

Oxidative Addition Mechanisms in Catalytic Cycles

The initial step in many cross-coupling reactions involving aryl sulfonates is the oxidative addition of the C-O or S-O bond to a low-valent transition metal center. wikipedia.org This process increases the oxidation state and coordination number of the metal. wikipedia.org

In palladium-catalyzed reactions, the oxidative addition of aryl sulfonates to Pd(0) complexes has been studied to understand the factors influencing this crucial step. For example, the oxidative addition of aryl triflates to Pd(0) complexes with hindered phosphine ligands is accelerated by the presence of coordinating anions like halides. berkeley.edu This suggests that the reaction may proceed through an anionic palladium complex. berkeley.edu However, in some cases, the rate acceleration by anions is attributed to a medium effect rather than direct coordination prior to oxidative addition. berkeley.edu

Notably, the oxidative addition of less reactive aryl tosylates to certain Pd(0) complexes can occur at room temperature, which has enabled the development of milder coupling reactions. berkeley.eduacs.org The choice of ligand is critical, with sterically hindered Josiphos-type ligands facilitating these mild additions. acs.org Mechanistic studies suggest that for some reactions, the palladium catalyst may preferentially insert into an SO₂–OPh bond over an SO₂–Cl bond. mit.edunih.gov

Reaction Kinetics and Mechanistic Pathways of Sulfonate Ester Hydrolysis

The hydrolysis of sulfonate esters has been a subject of mechanistic debate, with evidence supporting both concerted and stepwise pathways. acs.org

The hydrolysis of aryl sulfonate esters can, in principle, occur through different mechanisms. A concerted mechanism involves a single transition state, while a stepwise mechanism proceeds through a pentacoordinate intermediate. acs.org

Kinetic studies on the alkaline hydrolysis of aryl benzenesulfonates have shown a break in the Brønsted correlation, which is consistent with a two-step mechanism involving a pentavalent intermediate. rsc.org This break suggests a change in the rate-determining step, influenced by the leaving group's pKa. rsc.org The combination of a strong nucleophile and a poor leaving group appears to favor a stepwise process over a typically concerted one. rsc.org

However, other computational studies have found no evidence for a thermodynamically stable intermediate for a series of aryl benzenesulfonates, instead suggesting a concerted pathway that proceeds via an early transition state with little bond cleavage to the leaving group. semanticscholar.org The debate highlights the challenges in definitively distinguishing between these finely balanced mechanistic pathways. acs.org The use of isotope effects can be a powerful tool for differentiating between concerted and stepwise mechanisms in chemical reactions. nih.gov

Linear Free Energy Relationships (LFERs) are valuable tools for elucidating reaction mechanisms. In the context of aryl sulfonate hydrolysis, Brønsted plots (a type of LFER) have been instrumental. The observation of a non-linear Brønsted plot for the alkaline hydrolysis of aryl benzenesulfonates provided key evidence for a change in mechanism from stepwise to concerted, or a change in the rate-limiting step of a stepwise process. acs.orgrsc.org

For the alkaline hydrolysis of aryl benzenesulfonates, β-leaving group values of -0.27 for phenols with a pKa < 8.5 and -0.97 for those with a pKa > 8.5 were measured, indicating a significant change in the transition state structure with the nature of the leaving group. rsc.org Such analyses help to characterize the degree of bond formation and cleavage in the transition state.

Radical Chemistry of Aryl Sulfonates

Aryl sulfonates can also participate in reactions involving radical intermediates. For instance, arylazo sulfonates can undergo photoinduced decomposition to generate aryl radicals or aryl cations, depending on the solvent. acs.org In organic solvents, visible light induces homolysis of the N–S bond, forming an aryl radical that can be used in arylation reactions. acs.org In contrast, in aqueous media, photoheterolysis is favored, leading to the formation of a reactive aryl cation. acs.org

Electrochemical methods have also been developed to generate sulfonyl radical species. Anodic oxidation of inorganic sulfites in the presence of alcohols can produce alkoxysulfonyl radicals, which can then be trapped by alkenes to form various sulfonate esters. rsc.org This three-component reaction offers a versatile and chemoselective route for the synthesis of sulfonate esters. rsc.org Furthermore, visible-light-activated, redox-neutral methods allow for the generation of sulfonyl radicals from sources like dimethylsulfamoyl chloride, which can then be used for the sulfonamidation or sulfonation of electron-deficient alkenes. rsc.org

Generation and Reactivity of Sulfonyl Radical Intermediates

The generation of sulfonyl radicals from aryl sulfonate esters and related compounds has become a significant area of interest in organic synthesis due to the versatile reactivity of these intermediates. nih.govrsc.org While traditional methods often involve harsh conditions, recent advancements have focused on milder, photochemically-induced pathways.

One contemporary approach involves the use of photocatalysis to generate sulfonyl radicals from N-sulfonylimines, which serve as precursors. nih.gov Under mild photocatalytic conditions, these precursors can form a biradical intermediate that undergoes a controlled β-scission to yield the key sulfonyl radical intermediate. nih.gov This process is facilitated by organo-photocatalysts, such as 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBN), which can operate at low catalyst loadings. nih.govacs.org The catalytic cycle is typically initiated by the irradiation of the photocatalyst, leading to an excited triplet state which is then quenched by the N-sulfonylimine through a triplet-triplet energy transfer. nih.gov

The reactivity of the generated sulfonyl radicals is diverse. A primary reaction pathway is their addition to alkenes, a process known as hydrosulfonylation. nih.gov This addition creates a new carbon-centered radical, which can then undergo a hydrogen atom transfer (HAT) to form the final product. nih.gov Reagents like the super silane (TMS)₃Si-H are effective hydrogen atom donors for this step, particularly due to the polarity match with the electrophilic radical intermediate. nih.govacs.org

The scope of this methodology has been explored with various sulfonamides, demonstrating its tolerance to a range of functional groups. The following table illustrates the yields of hydrosulfonylation products using different N-sulfonylimines with methyl vinyl ketone.

EntryN-Sulfonylimine PrecursorProductYield (%)
1Simple Aryl Sulfone (2a)Corresponding Adduct84
2Simple Aryl Sulfone (2b)Corresponding Adduct>99
3Simple Aryl Sulfone (2c)Corresponding Adduct93
4Sterically Congested Mesityl Substrate (2d)Corresponding Adduct31
Data sourced from studies on photocatalytic functionalization of sulfonamides. nih.govacs.org

Beyond addition to alkenes, sulfonyl radicals can be trapped by other species. For instance, they can be intercepted by sulfinate anions, providing alternative pathways for functionalization. nih.gov The direct trapping of a sulfonyl radical with a hydrogen atom donor under basic conditions can generate a sulfinate salt, which can subsequently be alkylated. acs.org

Another modern method for generating sulfonyl radicals involves the visible-light-activated redox-neutral formation from sulfamoyl chlorides. researchgate.netrsc.org This protocol allows for the precise control and generation of sulfonyl radicals, which can then be used in sulfonated tandem cyclization reactions to produce various alkyl sulfonates and sulfonamides efficiently. researchgate.net This approach is advantageous as it does not require stoichiometric oxidants or reductants. rsc.org

Reversibility and Desulfonation Processes of Aromatic Sulfonates

A distinctive feature of the aromatic sulfonation reaction, in contrast to most other electrophilic aromatic substitutions, is its reversibility. wikipedia.orgopenochem.org The direction of the equilibrium between sulfonation and desulfonation can be controlled by manipulating the reaction conditions. openochem.org

Sulfonation is favored in the presence of concentrated sulfuric acid or fuming sulfuric acid (oleum). openochem.orgyoutube.com These conditions promote the formation of the electrophile, sulfur trioxide (SO₃) or its protonated form, which then attacks the aromatic ring. wikipedia.orgyoutube.com The removal of water from the system also drives the equilibrium towards the sulfonated product.

Conversely, desulfonation, the removal of the sulfonic acid group (–SO₃H), is achieved by heating the aromatic sulfonic acid in dilute aqueous acid. wikipedia.orgopenochem.orgyoutube.com The presence of a high concentration of water shifts the equilibrium back towards the starting arene. khanacademy.orgyoutube.com This process is essentially the microscopic reverse of sulfonation. youtube.com

The mechanism of desulfonation begins with the protonation of the aromatic ring, typically at the ipso-carbon (the carbon atom bearing the sulfonic acid group). youtube.com This step disrupts the aromaticity of the ring, forming a sigma complex or arenium ion. openochem.orgyoutube.com Subsequently, the carbon-sulfur bond is cleaved, releasing sulfur trioxide and restoring the aromaticity of the ring. youtube.comyoutube.com The liberated SO₃ then reacts with water in the dilute acid solution. This reversibility is synthetically useful, as the sulfonic acid group can be employed as a temporary protecting or directing group to influence the outcome of other electrophilic aromatic substitution reactions. wikipedia.orgopenochem.org

The conditions favoring each process are summarized in the table below.

ProcessReagent ConditionsKey Factor
Sulfonation Concentrated H₂SO₄ or Fuming Sulfuric Acid (Oleum)High concentration of electrophile (SO₃); removal of water. wikipedia.org
Desulfonation Dilute aqueous acid (e.g., H₂SO₄) with heatingHigh concentration of water drives the equilibrium to the reactants. wikipedia.orgyoutube.com

While the discussion above pertains to sulfonic acids, the cleavage of the sulfur-carbon bond in sulfonate esters and sulfones, known as desulfonylation, typically requires reductive methods due to the electron-withdrawing nature of the sulfonyl group. wikipedia.org These reactions can lead to the replacement of the sulfonyl group with hydrogen or to the formation of olefins. wikipedia.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For phenyl 5-chloro-2-methoxybenzene-1-sulfonate, ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon skeletons. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the substituted benzene (B151609) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (oxygen, sulfur, chlorine) appearing at lower fields.

Two-dimensional (2D) NMR techniques such as Heteronuclear Correlation (HETCOR) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign these signals. HETCOR establishes direct one-bond correlations between protons and the carbons they are attached to. HMBC, on the other hand, reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular fragments and confirming the connectivity across the sulfonate ester linkage. For instance, HMBC would show correlations between the methoxy protons and the carbon atom at the C2 position of the benzene ring, confirming the methoxy group's location.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy (-OCH₃)~3.9 - 4.1 (s, 3H)~56 - 58
Substituted Benzene Ring (C-H)~7.0 - 7.8 (m, 3H)~115 - 135
Phenyl Ring (C-H)~7.2 - 7.5 (m, 5H)~120 - 130
Substituted Benzene Ring (C-Cl, C-O, C-S)-~125 - 158
Phenyl Ring (C-O)-~148 - 152

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups.

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfonate group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Other key vibrations include the C-O-S ester linkage, aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching bands within the 1450-1600 cm⁻¹ range. The presence of the C-Cl and aryl-O-C ether linkages would also give rise to characteristic bands in the fingerprint region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra, offering further confirmation of the benzene skeletons.

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3150FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
S=O Asymmetric Stretch1350 - 1400FT-IR
S=O Symmetric Stretch1150 - 1200FT-IR
Aryl-O-C Ether Stretch1230 - 1270FT-IR
C-O-S Stretch900 - 1000FT-IR
C-Cl Stretch700 - 850FT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The absorption is characteristic of the chromophores present, which in this case are the two aromatic rings.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit absorption bands characteristic of substituted benzene derivatives. These arise from π → π* transitions within the aromatic systems. Typically, benzene and its simple derivatives show a strong primary band (E2 band) around 200-220 nm and a weaker, fine-structured secondary band (B band) around 250-280 nm. The substitution on the benzene rings (chloro, methoxy, and sulfonate groups) will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase their intensity.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)
E2 Band (π → π)~210 - 230
B Band (π → π)~260 - 285

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₃H₁₁ClO₄S), the calculated monoisotopic mass is approximately 314.0043 Da. HRMS analysis should yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern, with a peak at m/z ~316 in an approximate 3:1 intensity ratio to the M peak.

Analysis of the fragmentation pattern provides further structural verification. Common fragmentation pathways for this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely involve cleavage of the sulfonate ester bond. Key expected fragments include:

Loss of the phenoxy radical (•OC₆H₅): Leading to the [M - 93]⁺ ion, the 5-chloro-2-methoxybenzenesulfonyl cation.

Loss of SO₂: A common fragmentation for sulfonyl compounds, leading to the [M - 64]⁺ ion.

Cleavage of the S-O bond: Generating ions corresponding to the phenyl cation [C₆H₅]⁺ (m/z 77) and the 5-chloro-2-methoxybenzenesulfonate radical.

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

Based on the analysis of structurally similar compounds, such as phenyl 2,4,5-trichlorobenzenesulfonate, it is predicted that the two aryl rings in this compound adopt a gauche orientation relative to each other around the S-O ester bond. nih.gov The dihedral angle between the two rings is expected to be significant, likely in the range of 70-80 degrees. nih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems.

SC-XRD also elucidates how molecules pack in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. For this compound, several types of non-covalent interactions are anticipated to play a key role in the crystal packing.

Specialized Spectroscopic Techniques for Electronic Structure Probing

Advanced spectroscopic methods offer a deeper understanding of the electronic structure of molecules by probing the core-level electrons and identifying transient radical species. These techniques, namely X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) Spectroscopy, provide invaluable insights into the electronic states of sulfur and the behavior of radical intermediates, respectively.

X-ray Absorption Spectroscopy (XAS) for Sulfur Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure of a particular atom within a molecule. Specifically, X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the sulfur K-edge provides detailed information about the oxidation state and local chemical environment of the sulfur atom in this compound.

The fundamental principle of XANES involves the absorption of X-rays, which excites a core-level electron (in this case, a sulfur 1s electron) to unoccupied electronic states. The energy at which this absorption occurs, known as the absorption edge, is highly sensitive to the effective charge on the sulfur atom. As the oxidation state of sulfur increases, the binding energy of its core electrons also increases, resulting in a shift of the absorption edge to higher energies.

In the case of sulfonates, the sulfur atom is in a high oxidation state (+6), which is reflected in the position of its K-edge absorption peak. Studies on various sulfonate compounds have shown that the main electronic transition from the sulfur K-shell occurs at approximately 2478 eV. The pre-edge and post-edge features of the XANES spectrum are influenced by the molecular orbitals and the geometry of the absorbing atom's local environment. For this compound, the substituents on the phenyl ring (chloro and methoxy groups) can subtly influence the electronic environment of the sulfonate group, which may lead to minor shifts in the absorption edge energy and changes in the spectral features when compared to unsubstituted phenyl sulfonates.

Compound TypeApproximate Sulfur K-edge Absorption Energy (eV)
General Sulfonates~2478

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This method is particularly useful for studying the transient radical intermediates that may form during chemical reactions or degradation processes involving this compound.

The principle of EPR is based on the interaction of the magnetic moment of an unpaired electron with an external magnetic field. When a sample containing radicals is placed in a magnetic field and irradiated with microwaves, transitions between the electron spin states can be induced. The resulting EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of a particular radical.

In the context of this compound, radical intermediates could be generated through processes such as oxidative degradation. Studies on the degradation of similar phenyl sulfonates have utilized spin trapping techniques in conjunction with EPR to identify the formed radicals. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.

For instance, the presence of a methoxy group on the phenyl ring, as is the case in this compound, has been shown to influence the formation of radical adducts in related compounds. nih.gov While specific EPR data for radical intermediates of this compound is not available, the study of analogous methoxy-substituted phenyl sulfonates indicates that radical formation is a plausible process. The hyperfine coupling constants of the resulting EPR spectrum would provide insight into the structure of the radical intermediate, specifically the distribution of the unpaired electron density.

Due to the lack of direct experimental data for this compound, the following table presents typical g-values and hyperfine coupling constants for radical adducts of related organic radicals, which can serve as a reference.

Radical Adduct Type (with DMPO spin trap)Typical g-valueTypical Hyperfine Coupling Constants (Gauss)
Carbon-centered radical~2.005 - 2.006aN ≈ 14-16, aH ≈ 20-23
Oxygen-centered radical~2.005 - 2.007aN ≈ 13-14, aH ≈ 7-10

Applications of Aryl Sulfonates in Synthetic Organic Chemistry and Materials Science

Aryl Sulfonates as Key Intermediates in Multi-Step Organic Synthesis

Aryl sulfonates, including phenyl 5-chloro-2-methoxybenzene-1-sulfonate, are esteemed as stable and versatile intermediates in the intricate landscape of multi-step organic synthesis. Their utility stems from the sulfonate group's excellent leaving group ability, which facilitates a variety of nucleophilic substitution reactions. This reactivity allows for the strategic introduction of diverse functional groups onto the aromatic ring, paving the way for the construction of complex molecular architectures.

In the synthesis of pharmacologically active compounds, for instance, the sulfonate moiety can be displaced by amines, alcohols, or thiols to forge new carbon-heteroatom bonds. This approach is exemplified in the preparation of substituted anilines or phenols, which are common scaffolds in drug discovery. The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound can further influence the regioselectivity and rate of these substitution reactions, offering a handle for fine-tuning the synthetic route.

Moreover, aryl sulfonates serve as precursors for cross-coupling reactions, a cornerstone of modern organic synthesis. Under the catalysis of transition metals like palladium or nickel, the sulfonate group can be replaced with carbon-based nucleophiles, enabling the formation of carbon-carbon bonds. This strategy is instrumental in the synthesis of biaryls and other conjugated systems, which are prevalent in materials science and medicinal chemistry. The specific substitution pattern of this compound can impart unique electronic properties to the resulting coupled products.

Design and Application of Aryl Sulfonates as Ligands in Catalysis

The design of ligands is paramount to the development of efficient and selective transition metal catalysts. Aryl sulfonates, while often considered as substrates or leaving groups, can also be ingeniously incorporated into ligand frameworks. The sulfonate group, with its oxygen atoms, can act as a coordinating moiety for metal centers, influencing the catalyst's electronic and steric environment.

In the context of this compound, the molecule itself could be envisioned as a ligand, or more commonly, its structural motifs can be integrated into more complex ligand designs. The presence of the chloro and methoxy groups can modulate the electron density of the aromatic ring, which in turn affects the coordinating ability of the sulfonate group or other donor atoms within the ligand. This modulation can be harnessed to fine-tune the catalytic activity and selectivity for a desired transformation. For example, in asymmetric catalysis, chiral ligands bearing sulfonate functionalities can create a specific chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

Utilization of Sulfonate Protecting Groups in Organic Synthesis

Protecting groups are indispensable tools in organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Sulfonate esters are well-established as robust protecting groups for phenols and other hydroxyl-containing compounds. nih.gov The formation of a sulfonate ester, such as this compound from the corresponding phenol, effectively shields the hydroxyl group from a wide range of reaction conditions, including acidic, basic, and oxidative environments.

The stability of the sulfonate protecting group is a key advantage, allowing for multi-step synthetic sequences to be performed without compromising the integrity of the protected hydroxyl group. When the desired transformations are complete, the sulfonate group can be cleaved under specific conditions to regenerate the free hydroxyl group. The choice of the specific aryl sulfonyl chloride for protection can influence the stability and cleavage conditions of the resulting sulfonate ester. The electronic properties imparted by the chloro and methoxy substituents in 5-chloro-2-methoxybenzene-1-sulfonyl chloride would offer a particular profile of stability and reactivity for the corresponding phenyl sulfonate ester.

Directed Functionalization of Aromatic Systems via Sulfonate Directing Groups

The precise functionalization of aromatic rings at specific positions is a central challenge in organic synthesis. Directing groups are employed to control the regioselectivity of C-H activation and functionalization reactions. The sulfonate group, when attached to an aromatic ring, can act as a directing group, guiding the reaction to a specific ortho-position. nih.gov

In a typical scenario, the oxygen atoms of the sulfonate group can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond on the aromatic ring. This chelation assistance facilitates the cleavage of the C-H bond and subsequent functionalization with a variety of coupling partners. While the directing ability of the sulfonate group is well-documented, the specific substitution pattern on the aryl sulfonate, such as in this compound, can influence the efficiency and selectivity of the directed functionalization. The electronic and steric effects of the chloro and methoxy groups can impact the coordination of the catalyst and the reactivity of the targeted C-H bond.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Aryl sulfonates, with their charged and polar nature, are excellent candidates for integration into such assemblies.

Host-Guest Complexation with Macrocycles (e.g., Calixarenes, Cyclodextrins)

Macrocyclic hosts like cyclodextrins and calixarenes possess hydrophobic cavities and can encapsulate guest molecules of appropriate size and shape. The aromatic portion of this compound can be encapsulated within the cavity of a macrocyclic host, driven by hydrophobic and van der Waals interactions. The sulfonate group, being hydrophilic, would likely reside at the rim of the macrocycle, interacting with the surrounding aqueous environment or with functional groups on the host. The formation of such host-guest complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and reactivity. These interactions are fundamental to applications in drug delivery, sensing, and catalysis.

Metal-Sulfonate Coordination Polymers and Frameworks

The sulfonate group is a versatile linker for the construction of coordination polymers and metal-organic frameworks (MOFs). The oxygen atoms of the sulfonate can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of one-, two-, or three-dimensional networks. The organic part of the sulfonate ligand, in this case, the phenyl 5-chloro-2-methoxybenzene moiety, dictates the spacing and dimensionality of the resulting framework.

The specific arrangement of the chloro and methoxy substituents on the aromatic ring can influence the packing of the coordination polymer in the solid state and can also be used to introduce specific functionalities into the pores of a MOF. These materials have potential applications in gas storage, separation, and catalysis, where the properties of the framework can be tailored by the judicious choice of the organic linker.

Supramolecular Synthons Involving Sulfonate Moieties

The sulfonate group is a powerful functional moiety in the field of supramolecular chemistry and crystal engineering. It acts as a robust hydrogen bond acceptor, capable of forming predictable, non-covalent interactions known as supramolecular synthons. nih.gov The oxygen atoms of the sulfonate group can participate in multiple hydrogen bonds, directing the self-assembly of molecules into well-defined, ordered crystalline structures.

These interactions are crucial for designing materials with specific properties, such as porous frameworks or materials with tailored electronic characteristics. The directional nature of the hydrogen bonds involving sulfonate groups allows for a high degree of control over the resulting solid-state architecture. nih.gov

Table 1: Common Supramolecular Interactions with Sulfonate Moieties

Interacting Group Type of Interaction Description
O-H (e.g., water, alcohols) Hydrogen Bond Strong interaction where the sulfonate oxygen acts as a hydrogen bond acceptor.
N-H (e.g., amides, amines) Hydrogen Bond A common and reliable interaction for building complex supramolecular structures.
C-H (activated) Weak Hydrogen Bond Weaker interactions that provide additional stability and control over crystal packing.

Polymeric Aryl Sulfonates and Their Functionalization

Polymeric materials incorporating aryl sulfonate units are of significant interest due to their unique properties and potential for modification. The synthesis of these polymers can be achieved through methods like the highly efficient Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, which allows for the creation of aryl polysulfonates. rsc.org

A key advantage of these polymers is their potential for controlled degradation and functionalization. rsc.org For instance, polysulfonates can be designed to break down under specific chemical conditions, which is useful for applications in drug delivery or degradable materials. Furthermore, the polymer backbone or side chains can be chemically modified (functionalized) to introduce new properties or reactive sites. rsc.orggoogle.com This allows for the tailoring of the polymer for specific applications, such as creating materials with tailored optical or electronic properties. rsc.org

Application as Thermometer Ions in Mass Spectrometry

In the field of mass spectrometry, "thermometer ions" are ions whose fragmentation patterns are highly sensitive to their internal energy. This allows them to be used to probe the energetics of ion activation processes. While the specific use of this compound as a thermometer ion is not documented, the general class of aromatic sulfonamides and related compounds has been studied for its fragmentation behavior. nih.gov

Upon collision-induced dissociation in a mass spectrometer, some aryl sulfonamides undergo a characteristic elimination of sulfur dioxide (SO₂). nih.gov The propensity for this fragmentation pathway can be influenced by the substituents on the aromatic ring. For example, electron-withdrawing groups, such as a chlorine atom, can promote this SO₂ extrusion. nih.gov The energy required to induce such specific fragmentations can be correlated with the ion's internal energy, forming the basis for its potential use as a thermometer ion. The fragmentation of sulfonate esters can also be carefully analyzed, often involving adducts with ions like sodium to prevent extensive fragmentation and improve sensitivity. acs.org

Role in Ion-Exchange Materials and Electrochemical Applications

The sulfonate group is a cornerstone of ion-exchange technology. When aryl groups containing sulfonate moieties are incorporated into a polymer matrix, such as polystyrene, they create a cation exchange resin. libretexts.org The sulfonic acid groups (-SO₃H) are strongly acidic, meaning they are deprotonated over a wide pH range, leaving a fixed negative charge (-SO₃⁻) on the polymer backbone. libretexts.orgscience.gov

These fixed negative charges are balanced by mobile counter-ions (cations), such as Na⁺ or H⁺. When a solution containing other cations passes through the resin, these cations can be exchanged for the mobile counter-ions, effectively removing them from the solution. This principle is widely used in water softening and deionization. libretexts.org

Environmental Fate and Chemical Degradation Pathways of Aryl Sulfonate Compounds

Chemical Degradation Mechanisms of Aryl Sulfonates

Chemical degradation of aryl sulfonates in the environment can occur through processes such as hydrolysis and photodegradation. These abiotic processes can significantly influence the persistence and transformation of these compounds in aquatic and terrestrial systems.

The hydrolysis of aryl sulfonate esters involves the cleavage of the ester bond, which can be influenced by pH and temperature. While specific hydrolytic data for phenyl 5-chloro-2-methoxybenzene-1-sulfonate is not extensively documented in scientific literature, the general mechanism for aryl sulfonate hydrolysis involves nucleophilic attack on the sulfur atom of the sulfonate group. This reaction would lead to the formation of 5-chloro-2-methoxyphenol (B3024740) and benzenesulfonic acid. The rate of hydrolysis can be affected by the electronic properties of the substituents on the aromatic rings. In some cases, intramolecular rearrangements, such as methoxy-group migration, have been observed during the hydrolysis of substituted phenyl sulfonates, which could lead to the formation of isomeric products rsc.org.

Table 1: Potential Hydrolytic Degradation Products of this compound

Initial Compound Potential Hydrolysis Products
This compound 5-chloro-2-methoxyphenol

Note: This table is based on general chemical principles of sulfonate ester hydrolysis, as specific experimental data for the target compound is limited.

Photodegradation is a significant pathway for the transformation of aromatic compounds in the presence of sunlight. For aryl sulfonates, direct photolysis can occur when the compound absorbs light, leading to an excited state that can undergo bond cleavage. Studies on related compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), have shown that direct photolysis can lead to desulfonation and cleavage of the benzimidazole (B57391) ring nih.govresearchgate.net. For this compound, direct photolysis would likely involve the cleavage of the S-O bond, generating sulfonic and phenoxy radicals.

Indirect photodegradation can also occur, mediated by photochemically produced reactive species like hydroxyl radicals (•OH). These highly reactive species can attack the aromatic rings, leading to hydroxylation and subsequent ring opening. The presence of substances like nitrate (B79036) and humic acids in natural waters can accelerate indirect photolysis nih.govnih.gov.

Table 2: Key Processes in the Photodegradation of Aryl Sulfonates

Degradation Process Description Key Reactive Species
Direct Photolysis Absorption of UV light by the molecule leading to bond cleavage. Excited triplet state of the molecule, radical cations nih.govresearchgate.net.

| Indirect Photolysis | Degradation initiated by reactive species present in the environment. | Hydroxyl radicals (•OH), singlet oxygen nih.govnih.gov. |

Biodegradation in Environmental Contexts

The biodegradation of aryl sulfonates is a critical process in their removal from the environment. This process is primarily mediated by microorganisms that can utilize these compounds as a source of carbon and energy.

Aerobic biodegradation is generally the more efficient pathway for the degradation of aryl sulfonates. For structurally related compounds like linear alkylbenzene sulfonates (LAS), aerobic degradation is initiated by the oxidation of the alkyl chain, followed by cleavage of the aromatic ring and desulfonation researchgate.netresearchgate.net. In the case of chlorinated aromatic compounds, aerobic bacteria often employ dioxygenase enzymes to hydroxylate the benzene (B151609) ring, forming chlorocatechols as intermediates, which are then further degraded nih.gov. For this compound, aerobic degradation would likely involve initial attacks on the ether linkage and the aromatic rings, leading to demethylation, hydroxylation, dechlorination, and desulfonation.

Anaerobic degradation of aryl sulfonates is typically much slower. Under anaerobic conditions, the degradation of chlorinated benzenes can proceed through reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen nih.gov. The complete mineralization of the aromatic ring under anaerobic conditions is a more complex process and often requires a consortium of different microorganisms.

The identification of degradation intermediates is crucial for understanding the metabolic pathways involved in the biodegradation of aryl sulfonates. For LAS, sulfophenylcarboxylic acids (SPCs) are well-known intermediates resulting from the oxidation of the alkyl chain researchgate.net. For chlorinated aromatic compounds, intermediates often include chlorinated phenols and catechols nih.gov.

Based on the degradation pathways of analogous compounds, the biodegradation of this compound could produce a variety of intermediates.

Table 3: Plausible Biodegradation Intermediates of this compound

Degradation Step Potential Intermediates
Initial Cleavage 5-chloro-2-methoxyphenol, Benzenesulfonic acid
Demethylation 5-chlorobenzene-1,2-diol (5-chlorocatechol)
Dechlorination 2-methoxyphenol, Phenol, Catechol
Desulfonation Phenyl 5-chloro-2-methoxybenzoate

| Ring Cleavage Products | Various aliphatic carboxylic acids |

Note: This table represents hypothetical intermediates based on known degradation pathways of similar chemical structures.

Strategies for Enhancing or Controlling Degradation

Due to the persistence of some aryl sulfonate compounds, various strategies have been explored to enhance their degradation. Advanced Oxidation Processes (AOPs), such as the use of UV light in combination with chlorine (UV/chlorine), have been shown to be effective in degrading persistent sulfonated aromatic compounds by generating highly reactive radicals like •OH and •Cl nih.gov.

Bioremediation strategies can also be employed. Bioaugmentation, which involves the introduction of specific microorganisms with known degradative capabilities, can enhance the rate of biodegradation in contaminated sites. Another approach is biostimulation, where the growth and activity of indigenous degrading microorganisms are stimulated by adding nutrients or other growth-limiting substances.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl 5-chloro-2-methoxybenzene-1-sulfonate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization: chlorination at the 5-position of 2-methoxyphenol, followed by sulfonation using a sulfonyl chloride (e.g., benzenesulfonyl chloride) under acidic conditions. Key parameters include:

  • Temperature : Maintain ≤50°C during sulfonation to avoid side reactions (e.g., desulfonation).
  • Catalysts : Use H₂SO₄ or AlCl₃ to enhance electrophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), sulfonate (δ ~7.5–8.0 ppm aromatic), and chloro substituents. Compare with reference spectra in PubChem .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₃H₁₁ClO₄S: 298.9978).
  • Elemental Analysis : Verify C, H, S, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL). Pre-dissolve in DMSO for biological assays.
  • Stability : Store at −20°C under inert gas (N₂/Ar). Degrades at >60°C or under prolonged UV exposure. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during sulfonate ester formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a central composite design to optimize variables (e.g., molar ratio of sulfonyl chloride:phenol, reaction time). Analyze via ANOVA to identify significant factors .
  • Mechanistic Studies : Use ³⁵S isotopic labeling to trace sulfonate group transfer efficiency. Couple with DFT calculations to model transition states and identify rate-limiting steps .

Q. What strategies are effective for studying the biological activity of this compound, particularly enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize sulfatases or tyrosine phosphatases due to the sulfonate group’s mimicry of phosphate.
  • Assay Design :
  • Kinetic Analysis : Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) in pH 7.4 buffer. Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Crystallography : Co-crystallize the compound with human sulfatase (PDB ID: 1HDH) to resolve binding modes .

Q. How can structural modifications enhance the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Activation : Introduce electron-withdrawing groups (e.g., nitro at the 4-position) to polarize the sulfonate leaving group.
  • Leaving Group Analysis : Compare activation energies (ΔG‡) for substituted derivatives using computational tools (Gaussian 16, B3LYP/6-31G*). Validate via experimental kinetics (NMR monitoring of SN2 displacement with NaSH) .

Q. What analytical methods are suitable for detecting trace degradation products in long-term stability studies?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF system in negative ion mode to identify sulfonic acid derivatives (e.g., m/z 173.98 for sulfate ions).
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months. Quantify degradation via peak area normalization in UPLC chromatograms .

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